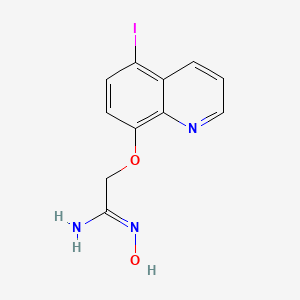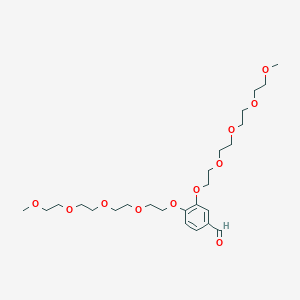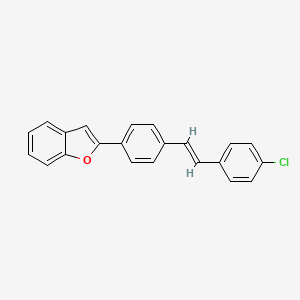![molecular formula C16H18Cl2N2O6Pd B12886764 Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is a coordination compound featuring palladium as the central metal atom This compound is notable for its complex structure, which includes two chloride ligands and two ligands derived from 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium typically involves the reaction of palladium(II) chloride with 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction can be represented as:
PdCl2+2C8H9NO3→Pd(C8H9NO3)2Cl2
where (\text{C}_8\text{H}_9\text{NO}_3) represents 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories or small-scale production facilities where precise control over reaction conditions can be maintained.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).
Coordination Reactions: The compound can form complexes with other metal centers or organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines under mild conditions.
Oxidation and Reduction: Common reagents include hydrogen gas for reduction and oxidizing agents like oxygen or peroxides for oxidation.
Coordination Reactions: Often involve the use of solvents like dichloromethane or acetonitrile to facilitate complex formation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine would yield a palladium-phosphine complex, while reduction reactions might yield palladium metal.
Applications De Recherche Scientifique
Chemistry
In chemistry, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthetic organic chemistry.
Biology and Medicine
Industry
In industry, palladium complexes are used in processes such as hydrogenation and dehydrogenation reactions. The unique structure of this compound may offer advantages in selectivity and efficiency for certain industrial applications.
Mécanisme D'action
The mechanism by which Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium exerts its effects typically involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorobis(triphenylphosphine)palladium(II)
- Palladium(II) acetate
- Palladium(II) chloride
Comparison
Compared to these similar compounds, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic processes. For instance, the presence of hydroxyl and aldehyde groups in the ligands may provide additional sites for interaction with substrates, potentially enhancing catalytic activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C16H18Cl2N2O6Pd |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
dichloropalladium;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
IZASCSRRLACYJC-UHFFFAOYSA-L |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


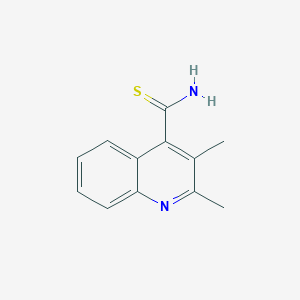
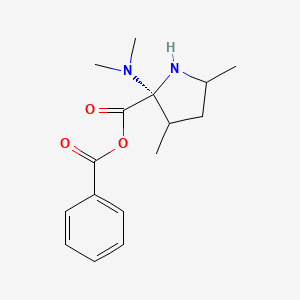
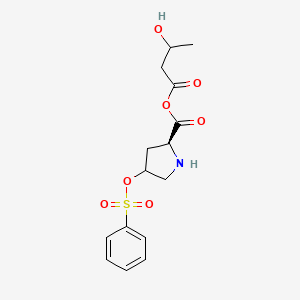
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

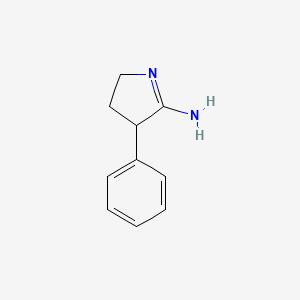
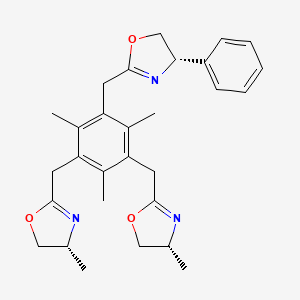
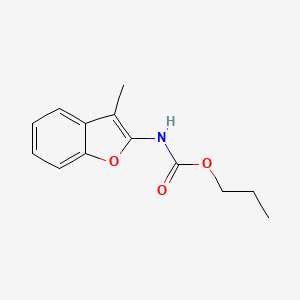
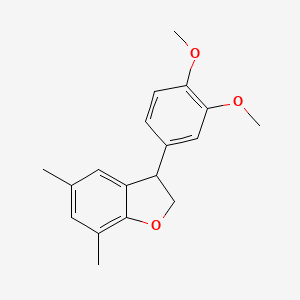
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
